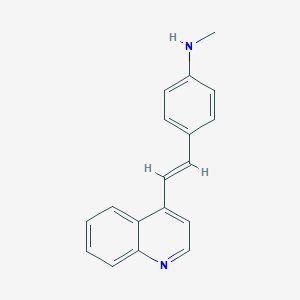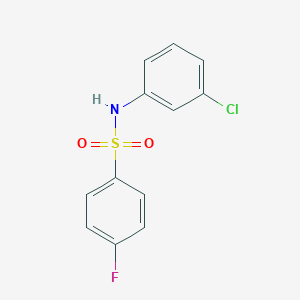
Quinoline, 4-(p-methylaminostyryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(p-methylaminostyryl)-, also known as p-MASt, is a fluorescent dye that has been widely used in scientific research due to its unique spectral properties. It has been utilized in various fields, including biochemistry, cell biology, and neuroscience. The purpose of
Mecanismo De Acción
P-MASt is a cationic dye that binds to negatively charged cellular structures, such as membranes and proteins. Its fluorescent properties are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, Quinoline, 4-(p-methylaminostyryl)- undergoes a proton transfer reaction that leads to the emission of light at a longer wavelength. This property makes Quinoline, 4-(p-methylaminostyryl)- an ideal fluorescent probe for imaging cellular structures and processes.
Biochemical and Physiological Effects:
Quinoline, 4-(p-methylaminostyryl)- has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging experiments without affecting cell viability or function. However, it should be noted that the use of Quinoline, 4-(p-methylaminostyryl)- can alter the physicochemical properties of cellular structures, such as membrane fluidity and protein conformation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Quinoline, 4-(p-methylaminostyryl)- has several advantages in lab experiments. It has a high quantum yield, which means that it emits a high intensity of light when excited. It is also cell-permeable and can be used to label live cells. However, Quinoline, 4-(p-methylaminostyryl)- has some limitations, including its sensitivity to pH and temperature changes. It is also prone to photobleaching, which can limit its use in long-term imaging experiments.
Direcciones Futuras
There are several future directions for the use of Quinoline, 4-(p-methylaminostyryl)- in scientific research. One potential application is in the development of new imaging techniques that can be used to study cellular processes in real-time. Another direction is the use of Quinoline, 4-(p-methylaminostyryl)- in the development of new therapies for diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Quinoline, 4-(p-methylaminostyryl)- in combination with other fluorescent probes could lead to new insights into the mechanisms of cellular processes.
Métodos De Síntesis
The synthesis of Quinoline, 4-(p-methylaminostyryl)- involves the reaction of 4-(dimethylamino) benzaldehyde with 4-methylbenzylidene malononitrile in the presence of a base catalyst. The resulting product is then further reacted with 2-bromo-1-phenylethanone to obtain Quinoline, 4-(p-methylaminostyryl)-. This synthesis method has been optimized to produce high yields of Quinoline, 4-(p-methylaminostyryl)- with minimal impurities.
Aplicaciones Científicas De Investigación
P-MASt has been used extensively in scientific research as a fluorescent probe for imaging cellular structures and processes. It has been utilized to study the dynamics of intracellular calcium signaling, synaptic transmission, and protein localization. In addition, Quinoline, 4-(p-methylaminostyryl)- has been used as a tool for investigating the mechanisms of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
| 36281-13-7 | |
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |
Clave InChI |
VMPUURGNSACQDO-RMKNXTFCSA-N |
SMILES isomérico |
CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
| 36281-13-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















